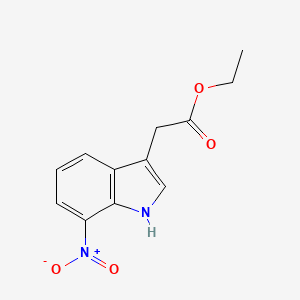

Ethyl 7-Nitroindole-3-acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-7-Nitroindol-3-acetat ist eine synthetische organische Verbindung, die zur Indol-Familie gehört. Indole sind wichtige heterocyclische Systeme, die in verschiedenen Naturprodukten und Medikamenten vorkommen. Diese Verbindung zeichnet sich durch das Vorhandensein einer Nitrogruppe in der 7. Position und einer Ethylestergruppe in der 3. Position des Indolrings aus. Aufgrund seiner einzigartigen chemischen Eigenschaften wird es häufig in der pharmazeutischen Forschung und organischen Synthese eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-7-Nitroindol-3-acetat erfolgt in der Regel durch Nitrierung von Indol-Derivaten, gefolgt von Veresterung. Eine gängige Methode ist die Nitrierung von Indol-3-essigsäure mit einem Nitrierungsmittel wie Salpetersäure oder einem Gemisch aus Schwefelsäure und Salpetersäure. Die resultierende 7-Nitroindol-3-essigsäure wird dann in Gegenwart eines Katalysators wie Schwefelsäure mit Ethanol verestert, um Ethyl-7-Nitroindol-3-acetat zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Ethyl-7-Nitroindol-3-acetat folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Das Verfahren beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen trägt zur Aufrechterhaltung einer gleichmäßigen Qualität und Effizienz bei .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethyl-7-Nitroindol-3-acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann zu Nitroso- oder Hydroxylamin-Derivaten oxidiert werden.

Substitution: Die Nitrogruppe kann durch nucleophile aromatische Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffgas, Palladiumkatalysator.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Amine, Thiole und Alkohole.

Hauptprodukte, die gebildet werden:

Reduktion: 7-Aminoindol-3-acetat.

Substitution: Verschiedene substituierte Indol-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Ethyl-7-Nitroindol-3-acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle und heterocyclischer Verbindungen verwendet.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebswirkungen.

Medizin: Wird auf seine Rolle in der Medikamentenentwicklung und als Vorläufer für pharmakologisch wirksame Verbindungen untersucht.

Industrie: Wird bei der Produktion von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-7-Nitroindol-3-acetat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren. Diese Wechselwirkungen können zur Hemmung von Enzymen, zur Störung zellulärer Prozesse und zur Induktion von Apoptose in Krebszellen führen. Die Fähigkeit der Verbindung, Wasserstoffbrückenbindungen und π-π-Wechselwirkungen mit biologischen Molekülen einzugehen, trägt ebenfalls zu ihrer biologischen Aktivität bei .

Wirkmechanismus

The mechanism of action of Ethyl 7-Nitroindole-3-acetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Ethyl-7-Nitroindol-3-acetat kann mit anderen Indol-Derivaten verglichen werden, wie z. B.:

Indol-3-essigsäure: Ein Pflanzenhormon mit ähnlichen strukturellen Merkmalen, aber ohne Nitrogruppe.

7-Nitroindol: Ähnlich wie Ethyl-7-Nitroindol-3-acetat, aber ohne die Ethylestergruppe.

Indol-3-carbonsäure: Ein weiteres Indol-Derivat mit einer Carboxylgruppe anstelle einer Estergruppe.

Einzigartigkeit: Ethyl-7-Nitroindol-3-acetat ist durch das Vorhandensein sowohl der Nitro- als auch der Ethylestergruppe einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination von funktionellen Gruppen macht es zu einer wertvollen Verbindung in der Synthesechemie und pharmazeutischen Forschung .

Biologische Aktivität

Ethyl 7-Nitroindole-3-acetate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Profile

This compound has the following chemical characteristics:

- IUPAC Name: Ethyl 2-(7-nitro-1H-indol-3-yl)acetate

- Molecular Formula: C11H10N2O4

- Molecular Weight: 248.23 g/mol

The compound features a nitro group at the 7-position of the indole ring, which is crucial for its biological activity. It is synthesized from 7-nitroindole-3-acetic acid and ethanol, making it an ester derivative with unique reactivity profiles in organic synthesis and biological interactions.

The biological activity of this compound is primarily attributed to the presence of the nitro group. This group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects:

- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for cellular metabolism.

- Cellular Disruption: It can disrupt cellular processes by interfering with signaling pathways.

- Apoptosis Induction: The compound has shown potential in inducing apoptosis in cancer cells, which is a critical mechanism for anticancer agents.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that compounds with nitro groups often exhibit broad-spectrum antimicrobial properties due to their ability to generate reactive oxygen species (ROS) and disrupt microbial cell membranes.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. Its mechanism involves targeting cancer cell lines and inducing apoptosis through various pathways.

Case Study:

A study evaluated the effect of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 7-Nitroindole | C8H6N2O2 | Lacks acetyl group; simpler structure |

| Indole-3-acetic acid | C10H9NO2 | Plant hormone; different biological roles |

| Ethyl indole-2-carboxylate | C11H11NO2 | Substituted at different positions; varied reactivity |

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity: A review on nitro compounds emphasized their role in treating infections caused by resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Research: Investigations into the compound's effects on various cancer cell lines have shown promising results, indicating its potential as a lead compound for drug development .

- Mechanistic Insights: The nitro group’s ability to participate in redox reactions contributes to its bioactivity, making it a target for further pharmacological studies aimed at developing new treatments for infectious diseases and cancer .

Eigenschaften

Molekularformel |

C12H12N2O4 |

|---|---|

Molekulargewicht |

248.23 g/mol |

IUPAC-Name |

ethyl 2-(7-nitro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H12N2O4/c1-2-18-11(15)6-8-7-13-12-9(8)4-3-5-10(12)14(16)17/h3-5,7,13H,2,6H2,1H3 |

InChI-Schlüssel |

GUJJZVVNTGXNQK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=CNC2=C1C=CC=C2[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.